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molecular formula C9H5BrO3 B1358683 3-Bromo-5-benzofurancarboxylic acid

3-Bromo-5-benzofurancarboxylic acid

Cat. No. B1358683
M. Wt: 241.04 g/mol
InChI Key: YNXLQIWNJUEUIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06894042B2

Procedure details

Methyl benzofuran-5-carboxylate (667 mg, 3.8 mmol) is dissolved in 20 ml CH2Cl2 in a flask under nitrogen. The solution is treated with Br2 (1.2 ml, 22.8 mmol), is layered with 20 ml saturated NaHCO3, and the reaction is stirred gently for 2 h at RT. The reaction is stirred vigorously for 30 min, the layers are separated, and the organic layer is concentrated in vacuo to an amber oil. The residue is dissolved in 30 ml EtOH, the solution is treated with anhydrous K2CO3 (3.15 g, 22.8 mmol), and the reaction is stirred vigorously overnight. The insoluble material is removed by filtration and the filtrate is diluted with 3 ml 3N NaOH and the mixture is stirred 3 h at RT. The mixture is concentrated in vacuo, the residue is dissolved in 10 ml H2O, and the pH of the solution is adjusted to 2 with 10% aqueous HCl. The precipitate is collected, washed with water, and is dried to afford 880 mg (96%) of 3-bromobenzofuran-5-carboxylic acid as an off-white solid. HRMS (FAB) calcd for C9H5BrO3+H: 240.9501, found 240.9505 (M+H)+.
Quantity
667 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
3.15 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([C:10]([O:12]C)=[O:11])=[CH:9][C:4]=2[CH:3]=[CH:2]1.[Br:14]Br.C([O-])(O)=O.[Na+].C([O-])([O-])=O.[K+].[K+]>C(Cl)Cl>[Br:14][C:3]1[C:4]2[CH:9]=[C:8]([C:10]([OH:12])=[O:11])[CH:7]=[CH:6][C:5]=2[O:1][CH:2]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
667 mg
Type
reactant
Smiles
O1C=CC2=C1C=CC(=C2)C(=O)OC
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.2 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
3.15 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction is stirred gently for 2 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction is stirred vigorously for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the layers are separated
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer is concentrated in vacuo to an amber oil
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 30 ml EtOH
STIRRING
Type
STIRRING
Details
the reaction is stirred vigorously overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The insoluble material is removed by filtration
ADDITION
Type
ADDITION
Details
the filtrate is diluted with 3 ml 3N NaOH
STIRRING
Type
STIRRING
Details
the mixture is stirred 3 h at RT
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in 10 ml H2O
CUSTOM
Type
CUSTOM
Details
The precipitate is collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
is dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=COC2=C1C=C(C=C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 880 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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